N,1-Dimethyl-1H-indol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,1-dimethylindol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-10-7-8-5-3-4-6-9(8)12(10)2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKURVOHTBCPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for N,1 Dimethyl 1h Indol 2 Amine
Established Indole (B1671886) Synthesis Approaches
Classic and contemporary methods for indole ring formation offer several potential pathways to access the N,1-dimethylated indole scaffold. These routes typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole ring construction. byjus.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comwikipedia.org The mechanism proceeds through a acs.orgacs.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. byjus.com
For the synthesis of N,1-Dimethyl-1H-indol-2-amine, a potential Fischer route would start with N-methyl-N-phenylhydrazine . The choice of the carbonyl component is critical. A direct approach using a precursor like 2-(dimethylamino)acetaldehyde (B3191170) would be challenging due to the instability of such reagents and potential side reactions. A more viable strategy involves using a carbonyl compound with a masked or protected amino group, or a group that can be converted to the amine post-cyclization.
One hypothetical adaptation is outlined below:
Hydrazone Formation: Reaction of N-methyl-N-phenylhydrazine with an α-keto acid, such as pyruvic acid , or its ester.
Cyclization: Treatment with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) would induce cyclization to form a 1-methyl-1H-indole-2-carboxylic acid derivative. wikipedia.orgquimicaorganica.org
Functional Group Interconversion: The resulting carboxylic acid would then require conversion to the dimethylamine (B145610). This could be achieved through a multi-step sequence, such as a Curtius or Hofmann rearrangement to yield 1-methyl-1H-indol-2-amine, followed by N,N-dimethylation.
Table 1: Potential Fischer Indole Synthesis Adaptation
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | N-methyl-N-phenylhydrazine, Pyruvic acid | Mild acid/base catalysis | N-methyl-N-phenylhydrazone of pyruvic acid | byjus.com |
| 2 | Hydrazone intermediate | Polyphosphoric acid (PPA) or ZnCl₂, heat | 1-Methyl-1H-indole-2-carboxylic acid | wikipedia.org |
| 3 | 1-Methyl-1H-indole-2-carboxylic acid | 1. SOCl₂ 2. NaN₃ 3. Heat (Curtius) 4. H₂O | 1-Methyl-1H-indol-2-amine |
Reissert Analogues and Modifications
The Reissert indole synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, followed by reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.orgyoutube.com The classical Reissert reaction starts with an ortho-nitrotoluene, which has acidic protons that facilitate the initial condensation. wikipedia.orgresearchgate.net
Adapting this method for this compound would require significant modification. A plausible route would begin with 1-methyl-2-nitrobenzene . However, the methyl group of this starting material is not sufficiently acidic for the initial condensation with diethyl oxalate under standard Reissert conditions. A modification would be necessary, potentially involving a stronger base or conversion to a more activated species.
Assuming the formation of the key ethyl o-nitrophenylpyruvate intermediate could be achieved, the subsequent steps would be:
Reductive Cyclization: The nitro group is reduced, typically using zinc in acetic acid or catalytic hydrogenation, which then spontaneously cyclizes onto the adjacent ketone to form an indoline (B122111) that dehydrates to the indole. wikipedia.orgyoutube.com This would yield 1-methyl-1H-indole-2-carboxylic acid .
Conversion to Amine: As with the Fischer approach, the carboxylic acid would need to be converted to the target dimethylamine moiety, likely via a Curtius rearrangement followed by exhaustive methylation. organic-chemistry.org
A key challenge in this approach is the initial C-C bond formation, making it less direct than other methods for this specific target.
Palladium-Catalyzed Cyclization and Coupling Reactions
Modern transition-metal catalysis offers powerful and versatile methods for indole synthesis, often proceeding under milder conditions with broader functional group tolerance. organic-chemistry.org Palladium-catalyzed reactions are particularly prominent. researchgate.netnih.gov The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. A variation of this could be envisioned for the target molecule.
A strategic route could involve the palladium-catalyzed coupling of an N-alkynyl-2-haloanilide with an amine. researchgate.net More direct approaches involve the cyclization of ynamides or o-alkynylanilines. acs.orgrsc.org
A potential palladium-catalyzed strategy is:
Starting Material: Synthesis of N-methyl-N-(2-ethynylphenyl)amine .
Cyclization/Amination: A palladium-catalyzed reaction with dimethylamine. Some protocols describe the palladium(0)-catalyzed annulation of ynamides with primary or secondary amines to directly form 2-aminoindoles. acs.org The reaction proceeds through the addition of the amine to the ynamide triple bond, forming a palladacycle that undergoes reductive elimination. acs.org
N-Methylation: If the starting aniline (B41778) is not pre-methylated, the indole nitrogen can be alkylated in a final step. rsc.org
Table 2: Hypothetical Palladium-Catalyzed Route
| Step | Starting Material(s) | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | N-methyl-2-iodoaniline, Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N (Sonogashira coupling) | N-methyl-N-(2-((trimethylsilyl)ethynyl)phenyl)amine | |
| 2 | Deprotected alkyne | K₂CO₃, MeOH | N-(2-ethynylphenyl)-N-methylamine |
Metal-Free Annulation and Electrocatalytic Approaches
In recent years, there has been a significant push towards developing more sustainable synthetic methods, leading to the emergence of metal-free and electrocatalytic strategies for indole synthesis. rsc.org These methods avoid the cost and toxicity associated with transition metals. uni-regensburg.denih.gov
Metal-free approaches often rely on acid- or base-catalyzed cyclizations, photochemical methods, or the use of mediators like iodine. organic-chemistry.orgrsc.org For example, an effective metal-free C–H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant has been reported to produce a range of substituted indoles. acs.org
Electrocatalysis offers another environmentally friendly alternative, using electrical current to drive the reaction, thereby avoiding stoichiometric chemical oxidants or reductants. organic-chemistry.org An electrocatalytic dehydrogenative cyclization of 2-vinylanilides has been shown to produce 3-substituted indoles efficiently. organic-chemistry.org An innovative method for synthesizing essential α-amino acids from nitric oxide using an electrocatalytic process has also been demonstrated, highlighting the potential for novel nitrogen incorporation strategies. nih.gov
A hypothetical electrocatalytic route to the N,1-dimethylindole core might involve the intramolecular C-H amination of an appropriately substituted N-methyl-2-vinylaniline derivative. The subsequent introduction of the 2-dimethylamino group would require a separate functionalization step.
Specific Amination and Alkylation Strategies for the 2-Amine Moiety
The introduction of the dimethylamino group at the C2 position is a critical step. While some cyclization strategies can install this group directly, many classic indole syntheses yield a core that requires subsequent functionalization.
Mannich-type Reactions and Related Amine Introductions
While the Mannich reaction is a classic and powerful method for the aminomethylation of indoles, it predominantly occurs at the electron-rich C3 position due to the stability of the resulting intermediate. Direct C2 aminomethylation of the indole core via a classical Mannich reaction is not a common or efficient strategy. The reaction typically involves the condensation of an active hydrogen-containing compound with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine to form a Mannich base. For indoles, the reaction proceeds via electrophilic substitution at the C3 position.
However, related strategies for introducing a nitrogen functionality at the C2 position can be envisaged through multi-step sequences. One plausible, albeit indirect, approach could involve the initial synthesis of a 2-oxoindole (oxindole) intermediate. The carbonyl group at the C2 position can then be converted to an amino group through a reductive amination process. This involves the reaction of the 2-oxoindole with an amine in the presence of a reducing agent.
Another conceptual approach involves the functionalization of a pre-formed indole with a suitable leaving group at the C2 position, followed by nucleophilic substitution with an amine. For instance, the synthesis could start from a 2-haloindole, which can then undergo a palladium-catalyzed amination reaction.
A more direct, yet advanced, method for the synthesis of 2-aminoindoles involves the gold-catalyzed C-H annulation of sulfilimines with N-arylynamides, which offers a facile route to biologically important 2-aminoindoles. acs.orgrsc.org Another innovative one-pot synthesis involves the sequential Au(I)-catalyzed regioselective hydroamination of ynamides with anilines followed by a CuCl2-mediated oxidative cyclization to yield diversely substituted 2-aminoindoles. rsc.orgsemanticscholar.orgrsc.org
While a direct Mannich-type reaction at C2 is unfavorable, a three-component reaction in aqueous microdroplets has been reported to yield N-alkylation products of indoles, showcasing how non-conventional reaction conditions can alter selectivity. stanford.edu This highlights the potential for discovering novel reaction pathways for C2-functionalization.
A one-pot, three-component condensation reaction is a known method for producing N-Mannich bases from a heterocyclic compound with an acidic proton, an aldehyde, and an amine. nih.gov Although typically directed to other positions, the principles of multicomponent reactions could be explored for novel C2-amination strategies.
Illustrative Data on Amine Introduction to the Indole Scaffold
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Anilines and Ynamides | 1. PPh3AuCl, AgOTf; 2. CuCl2 | 2-Aminoindoles | Good to Excellent | rsc.org, semanticscholar.org |
| Sulfilimines and N-Phenylynamides | Gold(III) catalyst | N,N'-Disubstituted 2-aminoindoles | High | acs.org, rsc.org |
| 2-Halonitrobenzene and Cyanoacetamides | 1. Base; 2. FeCl3, Zn powder, HCl | 2-Amino-indole-3-carboxamides | High | nih.gov |
N-Alkylation of the Indole Nitrogen (N1)
The N-alkylation of the indole nitrogen is a crucial step in the synthesis of this compound. This transformation can be achieved using various methylating agents and reaction conditions. The choice of method often depends on the nature of the substrate and the desired selectivity.
A common and effective method for N-methylation of indoles involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). monash.edu This method is generally high-yielding but requires anhydrous conditions and careful handling of the pyrophoric NaH and toxic alkylating agents.
More environmentally benign approaches for N-methylation have been developed. The use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), provides an efficient and safer alternative. nih.govst-andrews.ac.ukgoogle.com Depending on the catalyst, the reaction with DMC can selectively yield the N-methylated product. nih.gov
For substrates that are sensitive to strong bases, milder conditions can be employed. For instance, the N-alkylation of indoles can be achieved using quaternary ammonium (B1175870) salts as solid methylating agents, which offers high monoselectivity. nih.govacs.org
Representative Data on N1-Methylation of Indoles
| Indole Substrate | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indole | Methyl Iodide | Sodium Hydride | THF/DMF | 80 | High | monash.edu |
| Indole | Dimethyl Carbonate | DABCO | - | 90-95 | Near Quantitative | google.com |
| Various Indoles | Phenyl Trimethylammonium Iodide | Cs2CO3 | Toluene | 120 | Up to 99 | nih.gov |
| Indoline | Methanol (B129727) | Tricarbonyl(cyclopentadienone) iron complex | TFE | - | 31-99 (N-alkylated indoline) | nih.gov |
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound requires careful optimization of each reaction step to maximize yields and minimize the formation of byproducts. Key parameters that need to be considered include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reagents.
For the introduction of the 2-amino group, if a route involving the amination of a 2-haloindole is chosen, the optimization would focus on the palladium catalyst system, including the choice of ligand and base, to achieve high conversion and selectivity.
In the N-alkylation steps, the choice of base and methylating agent is critical. For the N1-methylation of the indole ring, the use of a strong base like NaH with methyl iodide is effective but can lead to side reactions if other functional groups are present. The optimization would involve screening different bases (e.g., K2CO3, Cs2CO3) and methylating agents (e.g., DMS, DMC) to find a balance between reactivity and selectivity. For instance, studies on the N-methylation of indoles with dimethyl carbonate have shown that the choice of catalyst (e.g., DABCO vs. DBU) can significantly influence the product distribution. nih.gov
When methylating the exocyclic 2-amino group, a common strategy is reductive amination using formaldehyde (B43269) in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). wikipedia.orgresearchgate.netorganic-chemistry.orgechemi.com Optimization of this step would involve controlling the stoichiometry of formaldehyde and the reducing agent to achieve dimethylation without over-alkylation or reduction of the indole ring. The pH of the reaction medium is also a critical parameter in reductive amination.
A significant challenge in the synthesis of this compound is the potential for competitive N-methylation at the N1 and the 2-amino positions if both are present in the substrate. A strategic route might involve protecting one of the nitrogen atoms while the other is methylated, followed by deprotection and methylation of the second nitrogen. Alternatively, a one-pot reaction could be developed where the reaction conditions are tuned to achieve sequential methylation.
Illustrative Data on N-Methylation of Amines
| Amine Substrate | Methylating Agent/Conditions | Catalyst/Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Primary Aromatic Amines | Methanol, Cs2CO3 | Iridium(I) Complex | N-Methylamino Derivatives | High | acs.org |
| Primary and Secondary Amines | Formaldehyde | Ru/C | N,N-Dimethylamines | Good to Excellent | nih.gov, chemrxiv.org |
| Primary Amines | Formaldehyde, Acetic Acid | NaBH4 | N,N-Dimethylamines | - | researchgate.net |
| Amides and Indoles | Phenyl Trimethylammonium Iodide | Cs2CO3 | Mono-N-methylated products | ≤99 | nih.gov |
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound can be guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. Key areas of focus include the use of safer reagents and solvents, catalysis, atom economy, and energy efficiency.
Atom Economy and Catalysis: The use of catalytic methods is central to green synthesis. For the introduction of the 2-amino group, catalytic methods such as the gold-catalyzed annulation of sulfilimines or the copper-mediated cyclization of anilines and ynamides offer high atom economy compared to stoichiometric methods that may generate significant waste. acs.orgrsc.orgrsc.orgsemanticscholar.org Similarly, catalytic N-methylation methods are preferable to the use of stoichiometric amounts of strong bases and toxic alkylating agents. Iridium-catalyzed N-methylation of amines with methanol is a powerful atom-economical strategy. acs.orgorganic-chemistry.org
Safer Reagents and Solvents: A significant effort in greening the synthesis of indole derivatives is the replacement of hazardous reagents. For N-methylation, the use of dimethyl carbonate (DMC) as a non-toxic and biodegradable methylating agent is a prime example of a greener alternative to methyl iodide or dimethyl sulfate. nih.govst-andrews.ac.ukgoogle.comrsc.org The choice of solvent is also critical. Whenever possible, reactions should be conducted in greener solvents such as water, ethanol, or under solvent-free conditions. The use of aqueous microdroplets for N-alkylation of indoles represents an innovative approach to avoid organic solvents. stanford.edu
Energy Efficiency: The use of microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org One-pot and multicomponent reactions also contribute to energy efficiency by reducing the number of synthetic steps and purification processes. rsc.orgsemanticscholar.orgrsc.orgnih.govnih.govcrimsonpublishers.com
Renewable Feedstocks and Biocatalysis: While not yet widely applied to the synthesis of this specific compound, the use of renewable feedstocks and biocatalysis represents a frontier in green chemistry. For instance, biocatalytic reductive amination using enzymes like imine reductases can offer high selectivity under mild conditions. nih.gov The use of CO2 as a C1 source for N-formylation and N-methylation, catalyzed by N-heterocyclic carbenes, is another promising green methodology. researchgate.netspringernature.com
By integrating these green chemistry principles into the design of the synthetic route for this compound, it is possible to develop a process that is not only efficient and high-yielding but also environmentally responsible.
Chemical Reactivity and Derivatization Studies of N,1 Dimethyl 1h Indol 2 Amine
Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Nucleus
No studies specifically documenting the electrophilic aromatic substitution reactions on N,1-Dimethyl-1H-indol-2-amine have been identified. In principle, the indole nucleus is electron-rich and susceptible to electrophilic attack. lkouniv.ac.inmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The directing effects of the N-methyl group and the C2-dimethylamino group would be expected to influence the regioselectivity of such reactions, but without experimental data, any discussion remains speculative.
Reactions at the Amine Functionality
The reactivity of the tertiary amine group at the C2 position is a key feature of this molecule. However, specific studies on its reactions are not available.
Acylation and Sulfonylation Reactions
While acylation and sulfonylation are common reactions for primary and secondary amines, and methods exist for the N-acylation of the indole ring itself, nih.govyoutube.com no literature specifically describes the acylation or sulfonylation at the C2-dimethylamino group of this compound. General procedures for amine acylation are well-established, but their applicability and outcomes with this specific substrate have not been reported. youtube.com Similarly, while sulfonylation of arenes and other substrates is a known transformation, researchgate.net its application to this compound is undocumented.
Potential for Oxidation and Reduction Pathways
The oxidation of amines can lead to various products, and the oxidation of the indole core is also a known process. researchgate.netnih.gov However, no studies were found that detail the specific oxidation or reduction pathways for this compound. The interaction between the two nitrogen-containing functional groups could lead to complex redox behavior, but this has not been experimentally verified for this compound.
Modification of Substituents for Structural Diversification
The modification of the existing methyl groups (on N1 and the C2-amino group) for structural diversification is a theoretical possibility, for instance, through demethylation. However, no published research details such modifications for this compound.
Regioselectivity and Stereoselectivity in Chemical Transformations
Discussions of regioselectivity and stereoselectivity are central to understanding a molecule's reactivity. mdpi.com While general principles of selectivity in indole chemistry are widely studied, mdpi.com the absence of any reported reactions for this compound means there is no specific data on which to base an analysis of its regio- or stereoselective behavior.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For N,1-Dimethyl-1H-indol-2-amine, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton.
The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the two methyl groups attached to the nitrogen atoms will have characteristic chemical shifts. The N-methyl group at position 1 and the N,N-dimethylamino group at position 2 will exhibit singlet signals due to the absence of adjacent protons to couple with. The integration of these signals corresponds to the number of protons, confirming the presence of the respective methyl groups.
Table 1: Representative ¹H NMR Data for an Indole Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.61 | d, J = 7.8 Hz | 1H | Aromatic H |
| 7.35 | d, J = 8.1 Hz | 1H | Aromatic H |
| 7.22 | m | 1H | Aromatic H |
| 7.15 | m | 1H | Aromatic H |
| 6.97 | d, J = 2.1 Hz | 1H | Aromatic H |
| 3.26 | s | 3H | N-CH₃ |
| 2.38 | s | 3H | N-CH₃ |
Note: This table represents typical chemical shifts for a substituted indole and is for illustrative purposes. Actual values for this compound may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are valuable adjuncts to the standard ¹³C NMR spectrum. These techniques differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for unambiguously assigning each carbon signal. For this compound, the signals for the two methyl carbons will appear in the upfield region, while the aromatic carbons of the indole ring will be found further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C2 | 150-160 |
| C3 | 90-100 |
| C3a | 125-135 |
| C4 | 118-128 |
| C5 | 118-128 |
| C6 | 118-128 |
| C7 | 108-118 |
| C7a | 135-145 |
| N1-CH₃ | 30-40 |
| N(CH₃)₂ | 40-50 |
Note: These are predicted values. Actual experimental values may differ.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. ipb.ptjmu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the coupling network among the aromatic protons on the benzene (B151609) ring portion of the indole structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is instrumental in assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the proton signal of the N1-methyl group would show a correlation to the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. ipb.ptsdsu.edu HMBC is critical for piecing together the entire molecular structure. For example, it would show a correlation from the protons of the N1-methyl group to the C2 and C7a carbons of the indole ring, and from the protons of the N,N-dimethylamino group to the C2 carbon.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. amazonaws.com The calculated exact mass for this compound (C₁₀H₁₃N₃) can be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.
In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the original molecule's structure. For this compound, common fragmentation pathways would involve the loss of methyl groups or cleavage of the indole ring. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. libretexts.orgarkat-usa.org For instance, the cleavage of an α-carbon-carbon bond next to an amine is a common fragmentation pathway. libretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. To be IR active, a vibration must result in a change in the molecule's dipole moment. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and for a vibrational mode to be Raman active, it must induce a change in the molecule's polarizability. edinst.com
For this compound, the key functional groups are the indole ring, the secondary amine, and the N-methyl and C-methyl groups. The expected vibrational modes for this compound are detailed below.
Predicted Infrared (IR) and Raman Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |
| Indole N-H | N-H Stretch | ~3400 | Weak or absent | The N-H stretching vibration in indoles typically appears as a sharp to medium band. researchgate.net |
| Aromatic C-H | C-H Stretch | 3100-3000 | Strong | Multiple weak to medium bands are expected for the aromatic C-H stretches. |
| Aliphatic C-H | C-H Stretch | 2975-2850 | Strong | Asymmetric and symmetric stretches of the methyl groups will be present. |
| C=C (Aromatic) | C=C Stretch | 1620-1580 | Strong | Characteristic stretching vibrations of the indole ring. researchgate.net |
| N-H (Amine) | N-H Bend | 1650-1550 | Medium | This bending vibration is characteristic of secondary amines. |
| C-N (Aromatic Amine) | C-N Stretch | 1340-1260 | Medium | Stretching vibration of the C2-N bond of the indole ring. |
| C-N (Alkyl Amine) | C-N Stretch | 1250-1020 | Medium | Stretching vibration of the N-CH₃ bond. |
| Indole Ring | Ring Puckering/Deformation | < 800 | Medium to Strong | Complex vibrations in the fingerprint region, characteristic of the indole scaffold. |
This table is predictive and based on characteristic vibrational frequencies of indole and secondary amine-containing molecules.
In the IR spectrum, a prominent feature is expected to be the N-H stretching vibration of the indole ring around 3400 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring will be visible in the 1620-1580 cm⁻¹ region. researchgate.net The N-H bending of the secondary amine is also anticipated in a similar region. The C-N stretching vibrations for both the aromatic and aliphatic amines will likely be found in the 1340-1020 cm⁻¹ range.
In the Raman spectrum, the aromatic C-H and C=C stretching vibrations of the indole ring are expected to be strong and provide a characteristic fingerprint. The symmetric vibrations of the methyl groups will also be Raman active. The complementarity of IR and Raman spectroscopy would be crucial in providing a complete vibrational profile of this compound.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for determining the purity of a compound and for its separation from reaction mixtures or related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. The development of a robust HPLC method would involve the optimization of several parameters.
A typical starting point for the analysis of a related compound, 1,2-Dimethyl-1H-indole-3-ethylamine, involves a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry detection, a volatile buffer like formic acid would be used instead of phosphoric acid. sielc.com
Given the secondary amine functionality, derivatization might be necessary to improve chromatographic peak shape and enhance detection sensitivity, especially for fluorescence detection. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are known to react selectively with secondary amines to produce highly fluorescent derivatives. nih.gov
Predicted HPLC Method Parameters for this compound
| Parameter | Predicted Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape for basic compounds and is MS-compatible. |
| Elution | Gradient | To ensure separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25-40 °C | To ensure reproducible retention times. |
| Detection | UV at ~220 nm and ~280 nm or Fluorescence (with derivatization) | Indole ring has strong UV absorbance at these wavelengths. Fluorescence detection offers higher sensitivity. nih.gov |
This table outlines a predictive HPLC method based on the analysis of similar indoleamine structures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. Acylation with reagents like pentafluoropropionyl anhydride (B1165640) (PFP) or heptafluorobutyryl anhydride (HFBA) is a common strategy for amines, leading to stable derivatives with excellent chromatographic properties and characteristic mass spectra. researchgate.net
The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivative, as well as characteristic fragment ions. For indole alkaloids, fragmentation often occurs around the β-carboline skeleton. notulaebotanicae.ro The fragmentation of the this compound derivative would likely involve cleavage of the N-dimethyl group and fragmentation of the indole ring.
Predicted GC-MS Parameters and Fragmentation for a Derivatized Analog
| Parameter | Predicted Condition | Rationale |
| Column | Non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of derivatized compounds. notulaebotanicae.ro |
| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |
| Injection Mode | Split/Splitless | Depending on the concentration of the analyte. |
| Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) | To ensure separation of the analyte from any impurities or derivatizing agent byproducts. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Predicted Key Fragment Ions (m/z) | M+• (of the derivative) | Molecular ion of the derivatized compound. |
| [M-CH₃]+ | Loss of a methyl group from the dimethylamino moiety. | |
| Fragments from indole ring cleavage | Characteristic ions for the indole scaffold. |
This table presents a predictive GC-MS method and expected fragmentation patterns based on the analysis of derivatized amines and indole alkaloids.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state properties.
While no crystal structure for this compound has been reported, studies on other indole derivatives provide insights into the expected structural features. notulaebotanicae.ro Indole itself crystallizes in the orthorhombic system, and its derivatives often exhibit planar indole ring systems. nih.gov The crystal packing is typically governed by hydrogen bonding (if N-H or other hydrogen bond donors/acceptors are present) and π-π stacking interactions between the aromatic rings. nih.gov
For this compound, single crystals suitable for X-ray diffraction could potentially be grown from various organic solvents by slow evaporation. The resulting crystal structure would reveal the precise geometry of the dimethylamino group relative to the indole ring and how the molecules pack in the solid state. This information is invaluable for computational modeling and for understanding structure-property relationships.
Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/System | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules and indole derivatives. mdpi.com |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Dependent on the molecular packing and chirality. |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-H···π interactions, π-π stacking | Based on the functional groups present and common packing motifs in indole derivatives. nih.gov |
| Indole Ring Conformation | Essentially planar | A common feature of the indole ring system. nih.gov |
This table provides a predictive overview of the likely crystallographic parameters for this compound based on known structures of similar compounds.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Due to a lack of specific published research on N,1-Dimethyl-1H-indol-2-amine, the following sections outline the theoretical frameworks and computational methodologies that would be employed to investigate its properties. The data presented is illustrative of the types of results that would be generated from such studies.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular geometry and various electronic properties of a compound like this compound.
In a typical DFT calculation, the ground-state electronic energy of the molecule is determined by using functionals that describe the exchange and correlation interactions. A common and widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To accurately describe the spatial distribution of the electrons, a basis set is chosen, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size.
The optimization of the molecular geometry would be the first step, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. From this optimized structure, a wealth of electronic properties can be calculated, including the total energy, dipole moment, and the distribution of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory). These calculated values provide fundamental insights into the molecule's polarity, reactivity, and intermolecular interactions.
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. chalcogen.ro A smaller gap generally suggests that the molecule will be more reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system and the amino group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic system, indicating the probable sites for nucleophilic attack. The energies of these orbitals and their energy gap would be quantitatively determined through DFT calculations. These calculations are instrumental in predicting how the molecule might interact with other chemical species. irjweb.com
Table 1: Hypothetical HOMO-LUMO Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 4.62 |
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. dtic.mil By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. nist.gov These calculated frequencies can be correlated with experimental IR and Raman spectra to aid in the structural elucidation of the compound.
For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the methyl groups and the indole ring, C-N stretching, and various bending and wagging motions. dtic.mil The calculated spectrum would show distinct peaks corresponding to these vibrations. For instance, the N-H stretch is typically observed in the region of 3300-3500 cm⁻¹. The C-H stretches of the aromatic ring and the aliphatic methyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The comparison of these predicted frequencies with experimentally obtained spectra is a powerful tool for confirming the molecular structure.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, rotation around the C2-N bond (the bond connecting the indole ring to the amino group) and the N1-CH₃ bond would be of particular interest. By systematically rotating these bonds and calculating the corresponding energy at each step, a potential energy surface can be constructed.
This analysis would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The results would indicate whether certain spatial arrangements of the dimethylamino and N-methyl groups are preferred. This information is critical for understanding how the molecule might fit into a binding site of a biological target.
Ligand-Receptor Interaction Modeling (e.g., molecular docking for hypothetical targets)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
In the case of this compound, molecular docking studies could be performed against hypothetical biological targets. For instance, given the structural similarities of the indole nucleus to serotonin (B10506), docking studies could explore its potential interactions with serotonin receptors. The docking algorithm would place the molecule in the binding pocket of the receptor in various orientations and conformations, and a scoring function would estimate the binding affinity for each pose.
The results of such a study would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that could contribute to the binding of this compound to a receptor. This would provide valuable, albeit theoretical, insights into its potential biological activity.
Exploration of Potential Biological Interaction Modalities and Mechanistic Insights
In Silico Prediction of Biological Targets and Pathways
In silico methods, which use computer simulations to predict the interactions of small molecules with biological targets, are the primary means of hypothesizing the function of novel compounds like N,1-Dimethyl-1H-indol-2-amine. These predictions are based on the structural and electronic similarities between the query molecule and vast libraries of compounds with known biological activities. For an indole-amine structure, predictions often point towards targets within the central nervous system, particularly those involved in neurotransmission.
Based on its core structure, this compound is predicted to interact with several key protein families. The indole (B1671886) ring and the amine group are classic pharmacophores for monoaminergic systems. Computational models may therefore identify monoamine oxidases (MAO), serotonin (B10506) receptors, and other G protein-coupled receptors (GPCRs) as high-probability targets.
Table 1: Hypothetical In Silico Prediction of Biological Targets for this compound
| Predicted Target Class | Specific Example | Predicted Interaction Type | Confidence |
| Monoamine Oxidase | MAO-A, MAO-B | Inhibition | High |
| Serotonin Receptors | 5-HT2A, 5-HT1A | Modulation (Agonist/Antagonist) | Medium |
| Nuclear Receptors | Retinoid-related orphan receptor gamma-t (RORγt) | Inverse Agonism | Low |
| DNA Gyrase | Bacterial DNA Gyrase | Inhibition | Low |
This table is representative of potential outcomes from in silico screening tools and is not based on direct experimental testing of the compound.
Binding Affinity Prediction and Computational Screening Approaches
Following target identification, computational screening methods like molecular docking are used to predict the binding affinity and pose of a ligand within the active site of a potential target protein. These simulations calculate the likely binding energy, which helps to rank potential interactions.
For this compound, docking studies against a target like the 5-HT2A serotonin receptor would likely show the protonated amine group forming a crucial electrostatic interaction with a conserved aspartate residue (Asp 155) in the receptor's binding pocket. nih.govwikipedia.org The indole scaffold itself would be predicted to penetrate deep into a hydrophobic microdomain of the receptor, forming favorable contacts with aromatic and hydrophobic residues. nih.gov The specific placement and impact of the two methyl groups (one on the indole nitrogen and one on the exocyclic amine) would be critical in determining the precise fit, selectivity, and affinity compared to other indole-amines.
Enzyme Inhibition Mechanisms for Analogous Indole Scaffolds
The indole scaffold is a privileged structure found in numerous enzyme inhibitors, acting through diverse mechanisms. nih.govmdpi.com By examining these analogs, potential inhibitory actions of this compound can be inferred.
Kinase Inhibition: Many indole derivatives have been developed as protein kinase inhibitors, for example, targeting the Epidermal Growth Factor Receptor (EGFR) to achieve anticancer effects. nih.govmdpi.com
Tubulin Polymerization Inhibition: Certain indole-based compounds interfere with microtubule dynamics by binding to tubulin, arresting the cell cycle and inducing apoptosis. nih.govmdpi.com This is a well-established anticancer strategy. nih.gov
Acetylcholinesterase (AChE) Inhibition: Donepezil, a drug used for Alzheimer's disease, has inspired the development of indole-based AChE inhibitors. nih.gov These compounds typically feature an indole core designed to fit within the enzyme's active site, blocking the breakdown of the neurotransmitter acetylcholine. nih.gov
DNA Gyrase Inhibition: Some indoles have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov The mechanism appears to mimic that of aminocoumarin antibiotics, potentially involving binding to the GyrB subunit and inhibiting its ATPase activity. nih.gov
Retinoid-related orphan receptor gamma-t (RORγt) Inhibition: Novel indole-based compounds have been discovered as potent inverse agonists for RORγt, a nuclear receptor involved in inflammatory and autoimmune disorders. nih.gov
Receptor Modulation Concepts Related to Indole-Amine Structures
The indole-amine framework is central to the modulation of numerous receptors. The most prominent examples are the serotonin (5-HT) receptors, which are critical in neuropsychological processes. nih.gov
Serotonin Receptor Interaction: The primary anchoring point for indole-amine ligands at serotonin receptors is an electrostatic interaction between the ligand's protonatable nitrogen atom and a conserved aspartate residue (D3.32) in the receptor. nih.gov The indole moiety typically interacts with a hydrophobic domain, while substitutions on the indole ring or amine can fine-tune affinity and selectivity for different receptor subtypes (e.g., 5-HT1A vs. 5-HT2A). nih.gov In some cases, the NH of the indole moiety can form an additional hydrogen bond with the receptor. nih.gov
Androgen Receptor Modulation: The versatility of the indole scaffold is highlighted by its use in developing Selective Androgen Receptor Modulators (SARMs), indicating its capacity to interact with nuclear hormone receptors. google.com
HIV-1 Fusion Inhibition: Bisindole compounds have been designed to inhibit the fusion of HIV-1 with host cells by targeting a hydrophobic pocket on the viral glycoprotein (B1211001) gp41. acs.org
Investigation of Molecular Mechanisms within Cellular Systems (Excluding Clinical Outcomes)
For a compound to engage an intracellular target, it must first cross the cell membrane. The physicochemical properties of small molecule indole derivatives are often optimized to enhance drug-like characteristics such as permeability and metabolic stability. nih.gov The introduction of halogen atoms to indole derivatives, for example, can increase cell permeability. acs.org While specific data for this compound is unavailable, its relatively small size and lipophilic indole core suggest it likely possesses the ability to passively diffuse across cellular membranes. Standard in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), would be employed to quantify this property. Engineered cells with specific transporters have also been used to study the movement of indole derivatives across biological membranes. dtu.dk
Confirming that a molecule binds to its intended target within a live cell is a crucial step in drug discovery. nih.gov This "target engagement" validates the proposed mechanism of action. scilifelab.se A leading technique for this is the Cellular Thermal Shift Assay (CETSA). scilifelab.seresearchgate.net CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. researchgate.net By heating cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, researchers can directly observe target engagement. scilifelab.seresearchgate.net This method is powerful because it can be used on unmodified proteins in their natural cellular environment and has been adapted for high-throughput screening. scilifelab.se For a compound like this compound, CETSA would be the definitive method to confirm the binding predictions made by in silico models within a cellular context. scilifelab.se
An In-depth Analysis of this compound: Structure-Activity and Structure-Property Relationships
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. bldpharm.com Among its varied derivatives, 2-aminoindoles have garnered significant interest due to their potential as therapeutic agents. google.com This article provides a focused examination of the chemical compound this compound, delving into its structure-activity relationship (SAR) and structure-property relationship (SPR) investigations.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
The biological activity and physicochemical properties of indole (B1671886) derivatives are intricately linked to their structural features. For N,1-Dimethyl-1H-indol-2-amine, the substitution pattern—specifically the methylation at the N1 position of the indole ring and the dimethylation of the 2-amino group—plays a crucial role in defining its predicted biological profile and properties.
Systematic structural modifications of the this compound scaffold are predicted to have a significant impact on its activity and properties. These modifications can be explored at three primary locations: the indole N1-position, the exocyclic N-dimethylamino group, and the benzene (B151609) ring of the indole nucleus.
N1-Methyl Group: The methyl group at the N1 position is a key feature. Its removal would yield N,N-Dimethyl-1H-indol-2-amine. The N1-H analogue would have a different electronic distribution and the ability to act as a hydrogen bond donor, which could fundamentally alter its interaction with biological targets. st-andrews.ac.uk Conversely, replacing the N1-methyl with larger alkyl groups would increase lipophilicity and introduce steric bulk, potentially enhancing or diminishing activity depending on the target's topology.
N-Dimethylamino Group: The dimethylation of the 2-amino group is another critical determinant of the compound's properties. Variation of these methyl groups can be explored:
Mono-methylation (N-methyl-1-methyl-1H-indol-2-amine): This would introduce a hydrogen bond donor capability, which is absent in the parent compound.
Unsubstituted amine (1-methyl-1H-indol-2-amine): This would further increase hydrogen bonding potential.
Larger N-alkyl substituents: Introducing larger or cyclic substituents on the amino nitrogen would modulate lipophilicity, basicity, and steric profile, which can be crucial for target engagement.
A hypothetical exploration of these modifications is presented in the table below, predicting the general impact on physicochemical properties.
| Compound | Modification from Parent | Predicted Impact on Properties |
| N,N-Dimethyl-1H-indol-2-amine | Removal of N1-methyl | Increased polarity, potential for H-bond donation |
| N-Methyl-1-methyl-1H-indol-2-amine | Removal of one N-methyl | Increased polarity, introduction of H-bond donor |
| 1-Methyl-1H-indol-2-amine | Removal of both N-methyl groups | Significantly increased polarity, enhanced H-bond donor capacity |
| N,N-Dimethyl-1-ethyl-1H-indol-2-amine | N1-ethyl instead of N1-methyl | Increased lipophilicity and steric bulk at N1 |
| 5-Fluoro-N,1-dimethyl-1H-indol-2-amine | Fluoro substitution at C5 | Altered electronic profile, potential for halogen bonding |
| 5-Methoxy-N,1-dimethyl-1H-indol-2-amine | Methoxy substitution at C5 | Increased electron density, potential for H-bond acceptance |
This table is predictive and based on general principles of medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found, models developed for other series of indole derivatives provide insights into the descriptors that are likely to be important for its activity. nih.govnih.gov
For a hypothetical QSAR model for a series of N,1-disubstituted-2-aminoindoles, the following descriptors would likely be significant:
Electronic Descriptors: These would quantify the electronic effects of substituents. Examples include Hammett constants (σ), dipole moment, and atomic charges. For instance, the electron-donating or -withdrawing nature of substituents on the indole ring would influence the basicity of the 2-amino group, a key factor in receptor interaction.
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) would be important, especially when considering modifications at the N1 and the exocyclic amino positions.
Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) would be crucial in modeling how the compound partitions between aqueous and lipid environments, affecting its ability to reach a target site.
Topological and 3D Descriptors: These describe the connectivity and 3D shape of the molecule, such as Wiener index and molecular surface area.
A generic QSAR equation for a series of such compounds might take the form:
pIC50 = c0 + c1(logP) + c2(MR) + c3*(σ) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by regression analysis. nih.gov The development of a robust QSAR model would require a dataset of structurally diverse analogues with corresponding biological activity data.
The electronic and steric profiles of this compound are primarily dictated by the two methyl groups on the nitrogens.
Electronic Effects:
N1-Methyl Group: The methyl group at the N1 position is an electron-donating group. This increases the electron density of the indole ring system compared to an unsubstituted indole. This N-alkylation also removes the acidic N-H proton, preventing the molecule from acting as a hydrogen bond donor at this position. nih.gov
N-Dimethylamino Group: The dimethylamino group at the C2 position is a strong electron-donating group. The nitrogen lone pair can participate in resonance with the indole ring, further increasing the electron density, particularly at positions C3 and the benzene ring. The methyl groups themselves are weakly electron-donating through induction. The basicity of the exocyclic nitrogen is a key property that will be influenced by the electronic nature of the rest of the molecule.
Steric Effects:
N1-Methyl Group: The presence of a methyl group at N1 introduces steric hindrance, which can influence the planarity of the molecule and its ability to interact with flat aromatic surfaces in a biological target.
N-Dimethylamino Group: The two methyl groups on the exocyclic nitrogen create a tertiary amine, which is sterically more hindered than a primary or secondary amine. This steric bulk can be critical for selectivity towards a specific biological target, preventing binding to receptors with smaller binding pockets.
The interplay of these electronic and steric effects is summarized in the following table for hypothetical modifications.
| Substituent Position | Substituent Type | Predicted Electronic Influence | Predicted Steric Influence |
| N1 | -CH3 (parent) | Electron-donating, removes H-bond donor | Moderate steric bulk |
| N1 | -H | Less electron-rich ring, H-bond donor | Minimal steric bulk |
| N-amino | -N(CH3)2 (parent) | Strong electron-donating, basic center | Significant steric bulk |
| N-amino | -NHCH3 | Electron-donating, H-bond donor | Reduced steric bulk |
| C5 | -NO2 | Strong electron-withdrawing | Minimal additional steric bulk |
| C5 | -OCH3 | Strong electron-donating | Moderate additional steric bulk |
This table is predictive and based on established principles of physical organic chemistry.
Based on the structure of this compound, several design principles can be proposed to enhance its potential molecular interactions with a biological target. The design would aim to optimize van der Waals contacts, electrostatic interactions, and hydrophobic interactions.
Exploiting the Indole Scaffold: The indole ring is a versatile scaffold that can participate in various non-covalent interactions:
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket.
Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues like lysine (B10760008) and arginine. The N1-methylation further enhances this electron density, potentially strengthening such interactions.
Hydrophobic Interactions: The indole ring is largely hydrophobic and can fit into hydrophobic pockets within a receptor.
Leveraging the Basic Nitrogen: The tertiary amino group is expected to be protonated at physiological pH, forming a cationic center. This cation can form strong ionic bonds or hydrogen bonds with anionic residues such as aspartate or glutamate (B1630785) in a binding site.
Introducing Specific Functionality:
Hydrogen Bond Donors/Acceptors: While the parent compound lacks hydrogen bond donors, introducing substituents on the indole ring (e.g., -OH, -CONH2) or modifying the N-dimethylamino group could introduce these functionalities to form specific hydrogen bonds with the target.
Halogen Bonding: The introduction of a halogen (e.g., Cl, Br) on the indole ring could enable halogen bonding, a directional non-covalent interaction that can enhance binding affinity.
Conformational Restriction: The flexibility of the molecule can be controlled to lock it into a bioactive conformation. This could be achieved by introducing bulky groups to restrict rotation or by cyclizing parts of the molecule, for example, by linking the N-amino group back to the indole ring.
Future Research Directions and Potential Applications
N,1-Dimethyl-1H-indol-2-amine as a Synthetic Precursor for Complex Molecules
The 2-aminoindole core is a valuable building block in organic synthesis due to its unique electronic properties and multiple reactive sites. This compound, with its methylated indole (B1671886) nitrogen and amino group, offers specific reactivity that can be harnessed to construct more complex molecular architectures.
Future research could explore its use in domino reactions, where a single starting material undergoes a cascade of intramolecular transformations. For instance, efficient domino approaches have been developed for synthesizing biologically significant 2-aminoindole derivatives from simple starting materials. researchgate.net The N,1-dimethyl substitution pattern on the target compound could influence the regioselectivity and stereoselectivity of such cyclization reactions, potentially leading to novel heterocyclic systems. Its potential as a precursor is rooted in the general utility of the 2-aminoindole scaffold, which has been used in the concise synthesis of natural products like tryptanthrin (B1681603) and phaitanthrin E. researchgate.net
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for visualizing and understanding biological processes in real-time. rsc.org Fluorescent probes, in particular, allow for the detection of specific molecules or the activity of enzymes within living cells. nih.govmdpi.com The indole ring is a well-known fluorophore, and its derivatives are frequently used as the core of such probes.
Although no specific probes have been developed from this compound, its structure is a promising starting point. The secondary amine provides a convenient handle for attaching functionalities that can modulate its fluorescent properties or recognize specific biological targets. For example, the amine could be acylated with a group that is a substrate for a particular enzyme. Cleavage of this group by the enzyme would induce a change in the fluorescence of the indole core, allowing for real-time monitoring of enzyme activity. rsc.org The development of such tools is a highly multidisciplinary endeavor, combining organic synthesis with medicinal chemistry and cell biology to create molecules that can probe protein function in their native cellular environment. mskcc.org
| Probe Design Principle | Description | Potential Application for this compound |
| Photoinduced Electron Transfer (PeT) | A process where the fluorescence of a fluorophore is quenched by a nearby electron-rich or electron-poor group. The quenching is removed upon a specific chemical reaction. nih.gov | The amino group could be modified with a PeT quencher that is released upon interaction with a target analyte, turning "on" the indole's fluorescence. |
| Intramolecular Charge Transfer (ICT) | A change in the electronic distribution of a molecule upon excitation with light. This is sensitive to the local environment's polarity. | Functionalization could create a probe where binding to a protein's hydrophobic pocket alters the ICT character, leading to a detectable shift in emission wavelength. |
| Bioluminescence Resonance Energy Transfer (BRET) | An energy transfer process between a bioluminescent donor (like luciferase) and a fluorescent acceptor. nih.gov | The compound could be functionalized to act as an acceptor, and its proximity to a luciferase-tagged protein of interest could be measured. |
Advancements in Methodologies for Indole Functionalization
The functionalization of the indole scaffold remains a central theme in organic chemistry. Modern methods focus on achieving high selectivity and efficiency, often using catalysis. While indole typically undergoes electrophilic substitution at the C3 position, the 2-amino substitution in this compound alters the typical reactivity, making direct functionalization a nuanced challenge.
Future methodological advancements could target the other positions of the indole ring (C4, C5, C6, C7). Transition metal-catalyzed C-H activation is a powerful strategy for directly installing new functional groups without pre-functionalized starting materials. Research could focus on developing directing groups that temporarily bind to the N1-methyl or the C2-amine to guide a metal catalyst to a specific C-H bond on the benzene (B151609) portion of the indole ring. Furthermore, one-pot multicomponent strategies that utilize readily available starting materials to construct functionalized 2-aminoindoles in a single step represent a highly efficient and atom-economical approach. researchgate.net
Theoretical Frameworks for Indole-Amine Reactivity and Interactions
Computational chemistry provides powerful insights into molecular structure, reactivity, and non-covalent interactions that are difficult to probe experimentally. For this compound, theoretical studies could predict its behavior in chemical reactions and biological systems.
Future research could involve:
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule. This would predict sites susceptible to electrophilic or nucleophilic attack and guide the design of new reactions. The 2-amino group is expected to be a primary site of nucleophilicity.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the outcomes of pericyclic reactions and interactions with other molecules.
Molecular Docking Simulations: To predict how this compound or its derivatives might bind to the active site of proteins. Such studies are foundational in medicinal chemistry for prioritizing compounds for synthesis and biological testing. researchgate.net
Public databases provide predicted data for related compounds. For example, the predicted partition coefficient (XlogP) for structurally similar dimethyl-indolyl-ethanamines is typically around 1.7 to 2.1, suggesting moderate lipophilicity. uni.luuni.lu Similar calculations for this compound would be a crucial first step in any theoretical study.
Potential as a Scaffold in Medicinal Chemistry Research (General Discussion, No Specific Diseases)
The indole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. The tryptamine (B22526) skeleton, a related indole structure, is the basis for numerous neurotransmitters and drugs. wikipedia.org
The 2-aminoindole scaffold of this compound is a bioisostere of other key structures and presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic features. This makes it an attractive core for building libraries of compounds for screening against various protein targets. The N1-methyl group prevents the formation of a hydrogen bond at that position, which can be a key design element for improving metabolic stability or target selectivity. The secondary amine at the C2 position provides a vector for adding diverse chemical substituents, allowing chemists to systematically explore the chemical space around the core scaffold to optimize binding and other properties. While this specific compound is not yet a known pharmacophore, its structural elements are present in a wide range of biologically active molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,1-Dimethyl-1H-indol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with indole derivatives. For example, reflux reactions in ethanol with reagents like 1H-indole-3-carbaldehyde and guanidine nitrate can be adapted for methylation steps . Optimization includes adjusting reaction time (e.g., 16–24 hours), temperature (110°C for alkylation), and stoichiometric ratios of methylating agents (e.g., dimethyl sulfate). Purification via column chromatography using ethyl acetate/hexane gradients ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- 1H NMR : Look for singlet peaks at δ 3.1–3.3 ppm (N-methyl groups) and aromatic protons (δ 6.8–7.5 ppm) to confirm substitution patterns .
- 13C NMR : Methyl carbons (δ 30–40 ppm) and indole C2 (δ 120–130 ppm) are critical markers.
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 174.1 for [M+H]+) and fragmentation patterns to validate structural integrity.
Q. What are the critical safety considerations when handling This compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal toxicity .
- Store in airtight containers at –20°C to prevent degradation.
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of This compound with biological targets like the androgen receptor (AR)?
- Methodological Answer :
- Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key residues (e.g., LEU704, GLY708 in AR) stabilize hydrogen bonds and hydrophobic contacts .
- Validate docking scores (e.g., ΔG ≤ –7.0 kcal/mol) with MD simulations (50 ns) to assess binding stability.
- Cross-reference with experimental IC50 values for enzyme inhibition (e.g., MAO-A/B) to refine predictions .
Q. What methodologies are used to assess the inhibitory effects of This compound on enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO)?
- Methodological Answer :
- Enzyme Kinetics : Perform Ellman’s assay for AChE inhibition (IC50 via absorbance at 412 nm) .
- MAO Inhibition : Use fluorometric assays with kynuramine as a substrate (IC50 determination at λex 310 nm/λem 400 nm).
- Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate Ki values and inhibition type (competitive/uncompetitive).
Q. How does crystallographic data from SHELX software aid in resolving the structural ambiguities of This compound derivatives?
- Methodological Answer :
- SHELXL Refinement : Input .hkl files to refine bond lengths/angles (R-factor < 0.05) and validate methyl group positions .
- Twinned Data Handling : Use HKLF5 for twinned crystals and PART instructions to model disorder.
- Validation Tools : Check PLATON for voids and CCDC Mercury for packing interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
